Trichodesmine-d4
Description
Trichodesmine-d4 is a deuterated analog of the pyrrolizidine alkaloid trichodesmine, a naturally occurring compound first isolated from plants in the genus Crotalaria . Its molecular formula is C₁₉H₂₅D₄NO₆, with deuterium atoms strategically incorporated at four positions to enhance stability and utility in analytical applications such as mass spectrometry (e.g., as an internal standard) . The core structure comprises a fused [1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine ring system, hydroxyl and methyl substituents, and a methylethyl side chain, rendering it a complex macrocyclic alkaloid . Unlike its non-deuterated counterpart, the isotopic labeling in this compound minimizes metabolic interference in tracer studies, making it valuable for pharmacokinetic research .
Properties
Molecular Formula |
C18H27NO6 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-5,6-dimethyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |
InChI |
InChI=1S/C18H27NO6/c1-10(2)13-15(20)25-12-6-8-19-7-5-11(14(12)19)9-24-16(21)18(4,23)17(13,3)22/h5,10,12-14,22-23H,6-9H2,1-4H3/t12-,13+,14-,17-,18+/m1/s1/i7D2,9D2 |
InChI Key |
SOODLZHDDSGRKL-WSKZUIKRSA-N |
Isomeric SMILES |
[2H]C1(C=C2[C@H]3N1CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C(C)C)[2H] |
Canonical SMILES |
CC(C)C1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Trichodesmine-d4 involves the incorporation of deuterium atoms into the Trichodesmine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques and the use of deuterated solvents and catalysts .
Chemical Reactions Analysis
Trichodesmine-d4, like other pyrrolizidine alkaloids, can undergo various chemical reactions. These include:
Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.
Reduction: Reduction reactions can convert N-oxides back to the parent alkaloid.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the hydroxyl groups present in the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like zinc dust for reduction. The major products formed from these reactions are typically N-oxides and reduced forms of the alkaloid .
Scientific Research Applications
Trichodesmine-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of pyrrolizidine alkaloids in various samples.
Biology: Studied for its effects on biological systems, particularly its neurotoxic and hepatotoxic properties.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the development of analytical methods for food safety and environmental monitoring .
Mechanism of Action
The mechanism of action of Trichodesmine-d4 involves its interaction with cellular components, leading to neurotoxic and hepatotoxic effects. It is believed to exert its effects by forming reactive metabolites that can bind to cellular macromolecules, causing cellular damage and apoptosis. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which is responsible for the bioactivation of the alkaloid .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares trichodesmine-d4 with structurally or functionally related deuterated compounds, emphasizing molecular features, applications, and safety profiles.
Structural and Functional Comparisons
- Structural Complexity : this compound’s macrocyclic architecture contrasts with the linearity of triethylenetetramine-d4 and the aromatic simplicity of N-nitrosodibenzylamine-d3. This complexity impacts its solubility and reactivity .
- Deuterium Utility : All three compounds leverage deuterium for isotopic tracing. However, this compound’s deuterium positions are optimized to preserve bioactivity, whereas N-nitrosodibenzylamine-d4 prioritizes environmental stability .
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